2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide
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Overview
Description
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a cyano group, and a thiazolylsulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-fluorophenoxyethylamine, which is then reacted with various reagents to introduce the cyano and thiazolylsulfanyl groups. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S2/c1-9-12(6-17)15(21-25-9)24-8-14(22)20-19-13(18)7-23-11-4-2-10(16)3-5-11/h2-5H,7-8H2,1H3,(H2,18,19)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFISCUAQLUJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)NN=C(COC2=CC=C(C=C2)F)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338418-60-3 |
Source
|
Record name | 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[2-(4-fluorophenoxy)-1-iminoethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338418-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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